Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride
Description
This compound features a bicyclo[3.2.1]octane core with a tertiary amine (3-aza group) at the 3-position and a tert-butyl carbamate moiety at the 6-position, forming a hydrochloride salt. The bicyclo[3.2.1]octane framework provides rigidity, making it valuable in medicinal chemistry for targeting enzymes or receptors with high specificity .
Properties
IUPAC Name |
tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLAILURFDBFU-RWDYHCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride typically involves the reaction of a suitable azabicyclo compound with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate; hydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.
Case Study : A study published in Journal of Medicinal Chemistry explored its efficacy against neurological disorders. The compound exhibited promising results in modulating neurotransmitter systems, particularly in enhancing cholinergic activity, which is crucial for cognitive functions.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Enhanced cholinergic activity in vitro |
| Neuropharmacology | Potential for treating Alzheimer's disease |
Neuropharmacology
Research indicates that this compound may serve as a lead structure for developing drugs aimed at treating neurodegenerative diseases.
Case Study : In experiments with animal models, the compound demonstrated neuroprotective properties and improved memory retention in tasks designed to assess cognitive function.
| Experiment | Result |
|---|---|
| Animal Model Study | Improved memory retention and learning abilities |
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reference standard for various assays to determine the presence of similar structures in biological samples.
Application Example : It has been used in high-performance liquid chromatography (HPLC) methods to quantify related compounds in pharmaceutical formulations.
Data Tables
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Bicyclo[3.2.1]octane Systems
Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
- Key Differences : Substituent positions (3-yl vs. 6-yl) and stereochemistry (1R,3R,5S vs. 1R,5R,6R).
- Implications : Altered hydrogen bonding and steric effects may influence receptor binding. Marketed as a pharmaceutical intermediate with global regulatory compliance .
Azaprophen (6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate)
- Key Differences : Methyl and diphenylpropionate groups replace the tert-butyl carbamate.
- Pharmacological Data : 50× more potent than atropine in antimuscarinic activity, demonstrating the pharmacological relevance of the bicyclo[3.2.1]octane scaffold .
Analogues with Smaller Bicyclo Systems
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
- Key Differences : Bicyclo[3.1.0]hexane (smaller ring system) with a relative (rel) stereochemistry.
- Applications : Used as a heterocyclic building block; molecular weight = 198.26 .
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
| Compound | Molecular Weight | CAS Number | Ring System | Key Feature |
|---|---|---|---|---|
| Target Compound | 292.81 | Not Provided | [3.2.1]octane | Rigid scaffold |
| [3.1.0]hexane Derivative | 198.26 | 134677-60-4 | [3.1.0]hexane | Compact structure |
| 1-Amino Derivative | 214.27 | 1212063-26-7 | [3.1.0]hexane | Amino functional |
Positional Isomers and Stereochemical Variants
tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
- Key Differences : Carbamate at the 8-position instead of 6-position.
- Synthetic Use : Intermediate in pyrimidine derivatives for enzyme inhibition .
tert-butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Key Differences : Endo vs. exo stereochemistry affects spatial orientation.
- Relevance : Highlighted in CAS databases for structural diversity in drug design .
Biological Activity
Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride, commonly referred to as a bicyclic carbamate derivative, has garnered interest in various fields due to its potential biological activities. This article delves into the compound's biological activity, its mechanisms of action, relevant case studies, and comparative data.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2470279-86-6 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects. The compound's unique bicyclic structure facilitates binding to active sites of proteins, influencing their activity.
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate exhibit antimicrobial properties. For example, studies have shown that derivatives can inhibit the growth of bacteria resistant to conventional antibiotics by targeting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
Neuroprotective Effects
The compound's bicyclic structure suggests potential neuroprotective effects. Preliminary studies have indicated that it may interact with neurotransmitter systems, possibly enhancing synaptic plasticity and providing neuroprotection against excitotoxicity in neuronal cells .
Case Studies
- Inhibition of β-Lactamases : A study demonstrated that related bicyclic carbamates effectively inhibited the activity of various β-lactamase enzymes in vitro. This inhibition was linked to the compound's ability to bind tightly to the active site of these enzymes, thereby preventing them from hydrolyzing β-lactam antibiotics .
- Neuroprotective Study : In a model of neurodegeneration, tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate was administered to assess its protective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improved viability compared to control groups .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds was conducted:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate intermediates with functionalized bicyclic amines. For example, controlled copolymerization (as seen in P(CMDA-DMDAAC)s synthesis) can be adapted by using tert-butyl-protected amines and optimizing initiators (e.g., ammonium persulfate) and temperature . Greener approaches, such as solvent-free or catalytic methods, should be prioritized to reduce energy intensity and improve atom economy .
Q. How can researchers characterize the stereochemical purity of this compound given its (1R,5R,6R) configuration?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is critical for enantiomeric excess (ee) determination. X-ray crystallography can confirm absolute configuration, while NOESY NMR helps validate spatial arrangements in the bicyclo[3.2.1]octane scaffold .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : GC/MS or LC-HRMS (High-Resolution Mass Spectrometry) detects volatile byproducts (e.g., tert-butanol derivatives) . For non-volatile impurities, use reverse-phase HPLC with UV/ELSD detection, referencing USP/ICH guidelines for validation (linearity, LOD/LOQ) .
Advanced Research Questions
Q. How can researchers address contradictions in yield data between traditional and green synthesis methods?
- Methodological Answer : Compare reaction kinetics (e.g., via in-situ FTIR monitoring) and byproduct profiles. For example, microwave-assisted synthesis may reduce reaction time but increase decomposition products. Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield and purity .
Q. What strategies ensure stability of the hydrochloride salt during formulation studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation (e.g., tert-butyl group hydrolysis). Compatibility studies with excipients (e.g., microcrystalline cellulose) should assess hygroscopicity and pH-dependent decomposition . Lyophilization or co-crystallization may enhance shelf life .
Q. How can computational modeling predict the compound’s pharmacokinetic behavior?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate solubility (LogP), blood-brain barrier penetration, and metabolic pathways. Validate predictions with in vitro hepatocyte assays .
Q. What methodologies resolve discrepancies in chiral purity data between HPLC and NMR?
- Methodological Answer : Cross-validate using a combination of chiral derivatization (e.g., Mosher’s acid) for NMR and circular dichroism (CD) spectroscopy. If inconsistencies persist, re-examine sample preparation (e.g., solvent-induced racemization) or column selectivity in HPLC .
Q. How can researchers design in vivo studies to assess bioavailability without radiolabeling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
